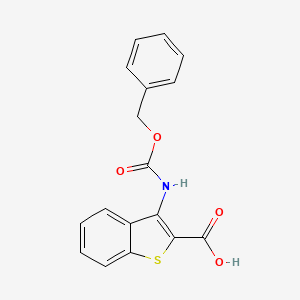
3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid, also known as PBT2, is a small molecule drug that has been extensively studied for its potential therapeutic effects in various diseases. PBT2 belongs to the family of metal-protein attenuating compounds (MPACs) that have been shown to have beneficial effects in neurodegenerative diseases such as Alzheimer's and Huntington's disease.
作用机制
3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid is believed to exert its therapeutic effects through its ability to chelate copper and zinc ions in the brain. Copper and zinc ions are known to be involved in the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. 3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid has been shown to reduce the levels of copper and zinc in the brain, which in turn reduces the formation of amyloid-beta plaques. 3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid has also been shown to improve synaptic function and reduce neuroinflammation, which are important factors in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects
3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid has been shown to have a range of biochemical and physiological effects in animal models of neurodegenerative diseases. 3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid has been shown to reduce the levels of copper and zinc in the brain, which in turn reduces the formation of amyloid-beta plaques. 3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid has also been shown to improve synaptic function and reduce neuroinflammation, which are important factors in the pathogenesis of neurodegenerative diseases. 3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid has several advantages for lab experiments. 3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid is a small molecule drug that can easily cross the blood-brain barrier, making it suitable for studying its effects in the brain. 3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid has also been shown to have a good safety profile, making it suitable for further research and development. However, there are also limitations to using 3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid in lab experiments. 3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid has a short half-life in the body, which may limit its effectiveness in long-term studies. 3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid also has a complex mechanism of action, which may require more sophisticated experimental techniques to fully understand its effects.
未来方向
There are several future directions for research on 3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid. One area of research is to further investigate the mechanism of action of 3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid and its effects on copper and zinc ions in the brain. Another area of research is to study the effects of 3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid in other neurodegenerative diseases such as Parkinson's disease. Additionally, there is potential for the development of new analogs of 3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid that may have improved efficacy and safety profiles. Overall, 3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic effects in neurodegenerative diseases.
合成方法
The synthesis of 3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid involves the reaction of 2-mercaptobenzoic acid with 3-bromobenzyl chloride to form 3-(bromomethyl)-1-benzothiophene-2-carboxylic acid. This intermediate is then reacted with phenylalanine methyl ester to form the final product, 3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid. The synthesis of 3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid has been optimized to produce high yields and purity, making it suitable for further research and development.
科学研究应用
3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid has been extensively studied for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Huntington's disease. 3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid has been shown to have a beneficial effect on the levels of copper and zinc in the brain, which are known to be involved in the pathogenesis of these diseases. 3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid has also been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in animal models of Alzheimer's disease.
属性
IUPAC Name |
3-(phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4S/c19-16(20)15-14(12-8-4-5-9-13(12)23-15)18-17(21)22-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFJXUXARJJRLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(SC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

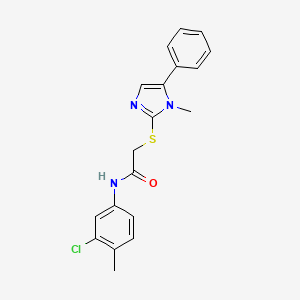

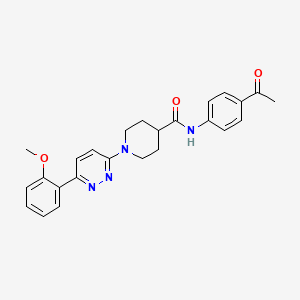
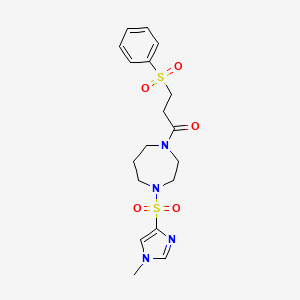
![3-allyl-2-((difluoromethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2898041.png)
![3-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2898044.png)
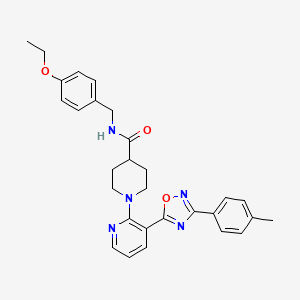
![2-Methyl-6-[(piperidin-4-yl)methoxy]pyrazine](/img/structure/B2898049.png)
![N-(4-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2898051.png)

![2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2898053.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2898055.png)
![6-((3-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2898056.png)
